molecular formula C13H25BrN2O3 B14432451 Carbamic acid, (2-((6-bromo-1-oxohexyl)amino)ethyl)-, 1,1-dimethylethyl ester CAS No. 79513-22-7

Carbamic acid, (2-((6-bromo-1-oxohexyl)amino)ethyl)-, 1,1-dimethylethyl ester

Cat. No.: B14432451
CAS No.: 79513-22-7
M. Wt: 337.25 g/mol
InChI Key: JXSCUJPRAUIUKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, (2-((6-bromo-1-oxohexyl)amino)ethyl)-, 1,1-dimethylethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromine atom, a carbamic acid group, and a dimethylethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-((6-bromo-1-oxohexyl)amino)ethyl)-, 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the bromination of a hexyl precursor, followed by the introduction of an aminoethyl group. The final step involves the esterification of the carbamic acid group with 1,1-dimethylethyl alcohol under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-((6-bromo-1-oxohexyl)amino)ethyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Carbamic acid, (2-((6-bromo-1-oxohexyl)amino)ethyl)-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of carbamic acid, (2-((6-bromo-1-oxohexyl)amino)ethyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The bromine atom and carbamic acid group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (2-((6-chloro-1-oxohexyl)amino)ethyl)-, 1,1-dimethylethyl ester
  • Carbamic acid, (2-((6-fluoro-1-oxohexyl)amino)ethyl)-, 1,1-dimethylethyl ester
  • Carbamic acid, (2-((6-iodo-1-oxohexyl)amino)ethyl)-, 1,1-dimethylethyl ester

Uniqueness

The uniqueness of carbamic acid, (2-((6-bromo-1-oxohexyl)amino)ethyl)-, 1,1-dimethylethyl ester lies in its bromine atom, which imparts distinct chemical properties and reactivity compared to its chloro, fluoro, and iodo analogs. This makes it a valuable compound for specific applications where bromine’s reactivity is advantageous.

Properties

CAS No.

79513-22-7

Molecular Formula

C13H25BrN2O3

Molecular Weight

337.25 g/mol

IUPAC Name

tert-butyl N-[2-(6-bromohexanoylamino)ethyl]carbamate

InChI

InChI=1S/C13H25BrN2O3/c1-13(2,3)19-12(18)16-10-9-15-11(17)7-5-4-6-8-14/h4-10H2,1-3H3,(H,15,17)(H,16,18)

InChI Key

JXSCUJPRAUIUKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)CCCCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.